1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl group attached to a pyrrole-2,5-dione moiety
Preparation Methods
The synthesis of 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione involves several steps. One common method includes the reaction of 4-methyl-2-oxo-2H-chromen-7-yl chloride with pyrrole-2,5-dione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromenyl or pyrrole moieties.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromenyl or pyrrole rings are replaced by other groups.
Scientific Research Applications
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pyrrole-2,5-dione moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(4-Methyl-2-oxo-2H-chromen-7-yl)-1H-pyrrole-2,5-dione can be compared with other chromenyl derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a benzenesulfonate group instead of a pyrrole-2,5-dione moiety, leading to different chemical properties and applications.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide:
Properties
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWQLGLJKVPHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572106 | |
Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211565-47-8 | |
Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.